Anisyl butyrate
CAS No.: 6963-56-0
Cat. No.: VC3709735
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6963-56-0 |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 g/mol |
IUPAC Name | (4-methoxyphenyl)methyl butanoate |
Standard InChI | InChI=1S/C12H16O3/c1-3-4-12(13)15-9-10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Standard InChI Key | MEPOOZLETHNMSR-UHFFFAOYSA-N |
SMILES | CCCC(=O)OCC1=CC=C(C=C1)OC |
Canonical SMILES | CCCC(=O)OCC1=CC=C(C=C1)OC |
Introduction
Chemical Properties and Structure
Anisyl butyrate, also known as 4-methoxybenzyl butanoate, is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.227 g/mol. It belongs to the class of aroma esters formed through the esterification of butyric acid with anisyl alcohol (4-methoxybenzyl alcohol) .
Physical and Chemical Characteristics
The physical and chemical properties of anisyl butyrate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 6963-56-0 |
Molecular Formula | C₁₁H₁₄O₃ |
Molecular Weight | 194.227 g/mol |
Density | 1.045 g/cm³ |
Boiling Point | 286.5°C at 760 mmHg |
Flash Point | 115.5°C |
LogP | 2.40070 |
Index of Refraction | 1.495 |
This ester is characterized by its relative stability under standard conditions and its distinctive organoleptic properties, which contribute to its value in fragrance and flavor applications .
Structure and Nomenclature
Anisyl butyrate features an ester linkage between butyric acid and the aromatic anisyl alcohol. Its systematic IUPAC name is 4-methoxybenzyl butanoate. Alternative names include:
-
1-butyryloxymethyl-4-methoxy-benzene
-
Butanoic acid 4-methoxybenzyl ester
-
p-Methoxybenzyl butyrate
The compound's structure includes a methoxy group (-OCH₃) attached to the benzene ring at the para position relative to the ester linkage, contributing to its specific chemical and sensory properties.
Synthesis Methods
Enzymatic Synthesis in Solvent-Free Systems
Recent advances in green chemistry have established enzymatic synthesis as a preferred method for producing anisyl butyrate. A notable approach involves direct esterification of butyric acid with anisyl alcohol (4-methoxybenzyl alcohol) using lipase B from Candida antarctica (CaL-B) encapsulated in a sol-gel matrix .
This solvent-free system (SFS) represents a significant improvement over conventional methods, as it eliminates the need for potentially harmful organic solvents. The reaction proceeds according to the following scheme:
Anisyl alcohol + Butyric acid → Anisyl butyrate + Water
The water formed during the reaction is removed using vacuum, which shifts the equilibrium toward ester formation and improves conversion rates .
Optimization of Reaction Parameters
A factorial design experiment identified four critical parameters affecting the synthesis of anisyl butyrate: acid excess, temperature, vacuum, and reaction time. Optimization of these parameters significantly increased conversion rates .
The following table presents comparative data on initial versus optimized conditions for anisyl butyrate synthesis:
Parameter | Initial Conditions | Optimized Conditions |
---|---|---|
Conversion | 94.2% | 97.9% |
Temperature (°C) | 30 | 35 |
Alcohol:Acid Ratio | 1:2 | 1:3 |
Vacuum (mbar) | 20 | 15 |
Reaction Time (min) | 60 | 90 |
Under optimized conditions, anisyl butyrate achieved a remarkable 97.9% conversion, demonstrating the efficiency of the enzymatic approach when properly tuned .
Research Findings on Reaction Optimization
Factorial Design Approach
The optimization study employed a systematic factorial design to identify the most influential parameters affecting anisyl butyrate synthesis. This methodical approach revealed that temperature and vacuum conditions had the most significant impact on conversion rates, while reaction time and acid excess played supporting roles in maximizing yield .
Kinetics and Mechanism
The enzymatic esterification of anisyl alcohol with butyric acid follows a Ping-Pong Bi-Bi mechanism, typical for lipase-catalyzed reactions. In this mechanism, the enzyme first reacts with the acid substrate to form an acyl-enzyme intermediate, followed by the reaction with the alcohol substrate to form the ester product .
The removal of water via vacuum application proved crucial, as water accumulation can inhibit the forward reaction and reduce enzyme activity. The optimized vacuum setting of 15 mbar effectively removed water without negatively impacting the enzyme's catalytic activity .
Green Chemistry Metrics and Sustainability
Sustainability Metric | Value for Enzymatic Esterification |
---|---|
E-Factor | 4.76 |
Atom Economy (AE) | 89.00% |
Atom Efficiency (AEf) | 80.00% |
Mass Intensity (MI) | 6.04 |
Reaction Mass Efficiency (RME) | 44.78% |
These metrics demonstrate the environmental advantages of the enzymatic approach, particularly the low E-Factor (measure of waste generated per unit of product) and high atom economy .
Comparison with Conventional Methods
The enzymatic solvent-free process offers substantial advantages over conventional chemical esterification methods, which typically require strong acid catalysts and generate significant waste. The environmental impact reduction is particularly evident when comparing mass intensity values, where the enzymatic approach approaches the theoretical ideal of 1 kg/kg .
Applications of Anisyl Butyrate
Industrial Applications
Anisyl butyrate finds extensive application in the fragrance and flavor industries due to its pleasant aromatic profile. Its fruity and floral notes make it a valuable ingredient in perfumes, cosmetics, and various consumer products. The compound's stability and well-defined sensory characteristics contribute to its commercial importance .
Research Applications
Beyond its commercial uses, anisyl butyrate serves as a model compound for studying enzymatic esterification reactions. Its relatively simple structure and well-characterized synthesis make it an ideal candidate for investigating reaction kinetics, enzyme specificity, and process optimization strategies .
Comparison with Similar Aroma Esters
Conversion Efficiency Comparison
The optimization study compared several aroma esters synthesized using similar enzymatic approaches. The following table presents conversion data for anisyl butyrate alongside related compounds:
Aroma Ester | Initial Conversion (%) | Optimized Conversion (%) |
---|---|---|
Anisyl propionate | 40.4 | 68.6 |
Anisyl butyrate | 94.2 | 97.9 |
Cinnamyl butyrate | 49.4 | 93.2 |
Benzyl butyrate | 91.2 | 96.1 |
Benzyl hexanoate | 91.3 | 97.3 |
This comparison reveals that anisyl butyrate achieves one of the highest conversion rates among the aroma esters studied, highlighting its favorable reaction characteristics under enzymatic catalysis .
Structural Relationships and Reactivity
The high conversion efficiency of anisyl butyrate can be attributed to its structural features, particularly the electronic effects of the methoxy group on the aromatic ring. This functional group influences the nucleophilicity of the alcohol and its interaction with the enzyme active site, facilitating efficient esterification .
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